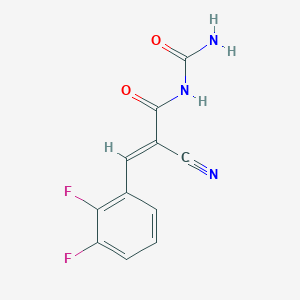
(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide” is a research chemical with the molecular formula C10H6F2N2O and a molecular weight of 208.16 . It is also known as (2E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide .
Molecular Structure Analysis
The compound has a complex structure with a topological polar surface area of 66.9 and a XLogP3 of 1.4 . The InChI representation of the molecule is InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ .Physical And Chemical Properties Analysis
The compound has a boiling point of 394.8±42.0 ℃ at 760 mmHg and a density of 1.394±0.06 g/cm3 . It has a complexity of 322 and is canonicalized .Applications De Recherche Scientifique
Synthesis and Characterization
Regioselective Reduction : Enamides like (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be selectively reduced to corresponding arylethylamine carbamates. This process involves hydride addition at C-1, and the rate-limiting step is proton transfer from CF3COOH. Such reductions are useful for preparing isotopically labeled arylethylamines (Masuno & Molinski, 2001).
Pharmacophore Synthesis : Enaminones, including enamines of ss-dicarbonyl compounds, have shown promise in pharmacology. They possess significant therapeutic potential, particularly in anticonvulsant derivatives (Eddington et al., 2000).
Radical Polymerization : Molecules like N-Acryloyl glycinamide, which can be polymerized radically, demonstrate the potential of enamides in forming polymers with thermoresponsive behavior in aqueous solutions (Seuring, Agarwal, & Harms, 2011).
Chemical Reactions and Properties
Cross-Dehydrogenative Coupling : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method to prepare carboxamide, carbamate, and urea derivatives. These compounds are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Palladium-catalyzed Amidation : The palladium-catalyzed coupling of enol triflates with amides, carbamates, and sulfonamides offers a simple synthesis of enamides. This process is valuable when enamides are not easily obtainable by other means (Wallace, Klauber, Chen, & Volante, 2003).
CuI/N,N-dimethylglycine-catalyzed Coupling : The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at moderate temperatures, retaining the geometry of the C-C double bond and yielding enamides (Pan, Cai, & Ma, 2004).
Formation via Palladium(II)-catalyzed Vinyl Transfer : Palladium(II) complexes can catalyze the formation of enamides through cross-coupling reactions between nitrogen nucleophiles and vinyl ethers, useful in organic synthesis (Brice, Meerdink, & Stahl, 2004).
Reactivity with Hydroxylamine : Carbamoyl cyanides react with hydroxylamine, leading to carbamoyl amidoxime derivatives. This synthetic procedure is efficient for preparing various amidoxime compounds, which are precursors for heterocyclic structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-8-3-1-2-6(9(8)13)4-7(5-14)10(17)16-11(15)18/h1-4H,(H3,15,16,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDZSNUPZOWJJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C(\C#N)/C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

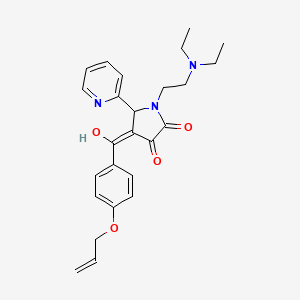
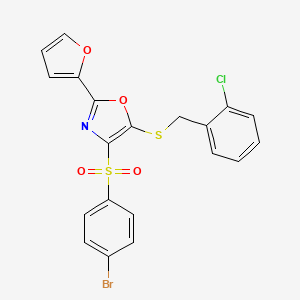
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
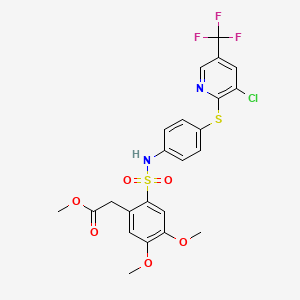
![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)
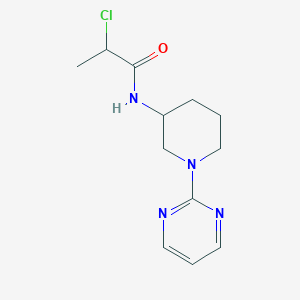
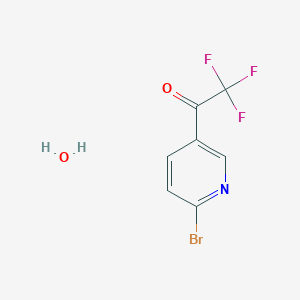

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835099.png)

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2835103.png)
